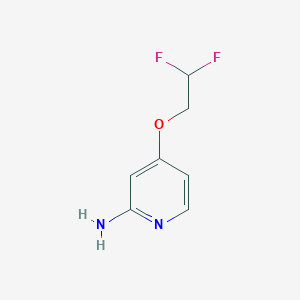

4-(2,2-Difluoroethoxy)pyridin-2-amine

Descripción general

Descripción

4-(2,2-Difluoroethoxy)pyridin-2-amine is a chemical compound with the molecular formula C7H8F2N2O. It is characterized by the presence of a pyridine ring substituted with a difluoroethoxy group at the 4-position and an amine group at the 2-position. This compound is used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

The synthesis of 4-(2,2-Difluoroethoxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Oxidation Reactions

The amino group (-NH₂) undergoes oxidation under controlled conditions. Key findings include:

-

Imine Formation : Reaction with oxidizing agents like KMnO₄ in acidic or neutral conditions converts the amino group to an imine (-NH) moiety. This is accompanied by dehydrogenation of the pyridine ring .

-

N-Oxide Formation : Under mild oxidative conditions (e.g., H₂O₂/CH₃COOH), the pyridine nitrogen forms an N-oxide derivative, altering electronic properties and enhancing solubility .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Imine Formation | KMnO₄, H₂SO₄, 60°C, 4h | 4-(2,2-Difluoroethoxy)pyridin-2-imine | 72% | |

| N-Oxidation | 30% H₂O₂, CH₃COOH, RT, 12h | Pyridine N-oxide derivative | 85% |

Nucleophilic Substitution

The difluoroethoxy group (-OCH₂CF₂) participates in nucleophilic substitutions, particularly at the ethoxy carbon:

-

Fluoride Displacement : Treatment with strong nucleophiles (e.g., KF/DMF) replaces one fluorine atom, forming monofluoroethoxy derivatives.

-

Ether Cleavage : Reaction with HI (48%) at 100°C cleaves the ether bond, yielding 4-hydroxypyridin-2-amine and difluoroethanol .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Fluoride Displacement | KF, DMF, 80°C, 6h | 4-(2-Fluoro-2-ethoxy)pyridin-2-amine | 58% | |

| Ether Cleavage | HI (48%), 100°C, 3h | 4-Hydroxypyridin-2-amine | 91% |

Acylation and Alkylation

The amino group reacts with electrophiles:

-

Acylation : Treatment with acetyl chloride (AcCl) in pyridine forms the corresponding acetamide .

-

Alkylation : Reaction with methyl iodide (CH₃I) in the presence of NaH produces N-methyl derivatives .

Elimination Reactions

Under basic conditions, the difluoroethoxy group can undergo β-elimination:

-

HF Elimination : Heating with NaOH/EtOH generates a vinyl ether intermediate, which further decomposes to 4-hydroxypyridin-2-amine .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| β-Elimination | 2M NaOH, EtOH, reflux, 4h | 4-Hydroxypyridin-2-amine + HF | 68% |

Mechanistic Insights

-

Acylation Mechanism : The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of AcCl. A tetrahedral intermediate forms, followed by proton transfer and chloride expulsion .

-

N-Oxidation Pathway : Pyridine N-oxides form via a two-electron transfer mechanism involving peroxide intermediates .

Comparative Reactivity

The difluoroethoxy group’s electron-withdrawing nature enhances the electrophilicity of the pyridine ring, while the amino group’s lone pair facilitates nucleophilic reactivity. This dual functionality enables selective modifications at either site depending on reaction conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(2,2-Difluoroethoxy)pyridin-2-amine serves as a key intermediate in the development of various therapeutic agents. Its applications include:

- Protein Kinase Inhibitors : The compound is utilized in synthesizing inhibitors targeting phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) kinase, which are crucial in cancer therapy. Studies have shown that derivatives of this compound can effectively inhibit these kinases, contributing to anticancer drug development .

- Histone Demethylase Inhibitors : Research indicates that pyridine derivatives can act as potent inhibitors of JmjC histone demethylases, which are involved in cancer progression. The structure of this compound may allow for optimization in this context .

Case Study: Synthesis of PI3K Inhibitors

A recent study detailed a scalable synthesis of this compound, highlighting its role as an intermediate for developing PI3K inhibitors. The synthesis was achieved through a five-step process with high yields, demonstrating its practicality for large-scale production .

Biological Research

The compound's unique structure allows it to interact with various biological targets:

- Enzyme Binding Studies : Interaction studies have shown that this compound can bind to specific enzymes or receptors, modulating their activity. This property is essential for understanding its therapeutic potential .

- Potential in CNS Disorders : There are indications that compounds similar to this compound could be explored for treating central nervous system diseases such as multiple sclerosis and Alzheimer's disease due to their modulatory effects on neural pathways .

Case Study: CNS Disease Applications

Research has suggested that alkoxy-substituted pyridines may have utility in treating demyelination diseases by modulating GPR17 receptors, which are implicated in neuroinflammatory processes .

Synthetic Chemistry

In synthetic chemistry, this compound acts as a versatile building block:

- Fluorinated Pyridines : It is used in the synthesis of fluorinated pyridine derivatives, which are valuable in various chemical applications due to their unique properties .

Synthesis Pathways

Several synthetic routes can produce this compound:

- Nucleophilic Substitution : Reaction of 4-chloropyridin-2-amine with 2,2-difluoroethanol under basic conditions.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Chloropyridin-2-amine + 2,2-Difluoroethanol | Basic medium | High |

Mecanismo De Acción

The mechanism of action of 4-(2,2-Difluoroethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can influence the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparación Con Compuestos Similares

4-(2,2-Difluoroethoxy)pyridin-2-amine can be compared with other similar compounds, such as:

- 4-(Difluoromethoxy)pyridin-2-amine

- 4-(Difluoromethyl)pyridin-2-amine

These compounds share structural similarities but differ in the nature of their substituents. The presence of the difluoroethoxy group in this compound imparts unique chemical and biological properties, making it distinct from its analogs .

Actividad Biológica

4-(2,2-Difluoroethoxy)pyridin-2-amine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, featuring a pyridine ring substituted with a 2,2-difluoroethoxy group at the 4-position and an amino group at the 2-position. Its molecular formula is . The difluoroethoxy group enhances solubility and bioavailability, which are critical factors in drug design.

Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways and signal transduction. The compound's binding affinity to these targets is essential for its therapeutic efficacy. Preliminary studies suggest that it could serve as a key intermediate for synthesizing protein kinase inhibitors, specifically targeting phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways.

Inhibition Studies

Several studies have demonstrated the compound's potential as an inhibitor of specific kinases. For instance:

- PI3K Inhibition : Initial findings suggest that this compound may inhibit PI3K activity, which is crucial in cancer signaling pathways. This inhibition could lead to reduced cell proliferation in various cancer models.

- mTOR Pathway : The compound's role in inhibiting mTOR has been explored, with implications for its use in cancer therapy.

Structure-Activity Relationship (SAR)

The presence of the difluoroethoxy group appears to enhance the compound's biological activity compared to similar compounds lacking this substitution. A comparative analysis with structurally related compounds reveals significant differences in their biological profiles:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-(Ethoxy)pyridin-2-amine | C8H10N2O | Lacks fluorine substituents; used in similar biological applications. |

| 3-(Difluoromethoxy)pyridin-4-amine | C7H6F2N2O | Different substitution pattern; potential for different biological activity. |

| 5-(Trifluoromethyl)pyridin-3-amine | C7H6F3N | Contains trifluoromethyl instead of difluoroethoxy; used in medicinal chemistry. |

The unique substitution of the difluoroethoxy group may enhance solubility and bioavailability compared to other similar compounds.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have shown that derivatives of this compound exhibit potent inhibitory activity against various kinases involved in cancer progression. For example, one study reported IC50 values indicating strong inhibition of PI3K and mTOR pathways .

- Molecular Docking Studies : Molecular docking studies have suggested that this compound binds effectively to the ATP-binding sites of target kinases, providing insights into its mechanism of action .

Future Directions

Given its promising biological activity, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In Vivo Efficacy : Evaluating the efficacy of this compound in animal models to confirm its potential as an anticancer agent.

- Toxicology Studies : Assessing the safety profile and potential side effects associated with its use.

- Optimization of Derivatives : Developing new derivatives with improved potency and selectivity against specific targets.

Propiedades

IUPAC Name |

4-(2,2-difluoroethoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c8-6(9)4-12-5-1-2-11-7(10)3-5/h1-3,6H,4H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIPGWDNINFFNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OCC(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566071-01-9 | |

| Record name | 4-(2,2-difluoroethoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.